Ketorolac
Overview
Description
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, this compound is known for its strong analgesic effects, which are comparable to those of opioids, but without the risk of dependence .
Mechanism of Action
Target of Action
Ketorolac primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound works by inhibiting the COX enzymes , specifically both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid into prostaglandins . Although this compound is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, leading to decreased pain, inflammation, and fever .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to reduced pain, inflammation, and fever . It has been found to be a useful pain management tool across many settings including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, headaches, spinal and soft tissue pain, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the inherent stability and biochemical interaction of this compound and its degradation products have been studied on the basis of quantum mechanical approaches .
Biochemical Analysis
Biochemical Properties
Ketorolac acts by inhibiting both COX-1 and COX-2 enzymes, which are normally responsible for converting arachidonic acid to prostaglandins . This inhibition of prostaglandin synthesis is the primary mechanism responsible for its anti-inflammatory, antipyretic, and analgesic effects .
Cellular Effects
This compound has various effects on cells. It can cause sleepiness, dizziness, abdominal pain, swelling, and nausea . Serious side effects may include stomach bleeding, kidney failure, heart attacks, bronchospasm, heart failure, and anaphylaxis . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The primary mechanism of action responsible for this compound’s anti-inflammatory, antipyretic, and analgesic effects is the inhibition of prostaglandin synthesis by competitive blocking of the enzyme cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, it has been observed that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed that this compound has a similar efficacy to standard doses of morphine and meperidine, making it a useful opioid sparing agent . High doses of this compound can lead to adverse effects .
Metabolic Pathways
This compound is heavily metabolized via hydroxylation or conjugation in the liver; however, it appears that the key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .
Transport and Distribution
This compound is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs . This suggests that it is transported and distributed within cells and tissues effectively.
Subcellular Localization
Given its mechanism of action, it is likely that it is localized in the cytoplasm where it can interact with the COX enzymes to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:
Oxidative Condensation: 2-benzoylpyrrole undergoes oxidative condensation under the catalysis of manganese acetate dihydrate.
Ring Closure: The resulting product then undergoes a ring-closing reaction.
Hydrolysis Decarboxylation: Finally, the compound is subjected to hydrolysis decarboxylation to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to improve yield and purity while reducing production costs and waste. The process integrates oxidative condensation, cyclization, and hydrolysis decarboxylation into a one-pot continuous reaction .
Chemical Reactions Analysis
Types of Reactions: Ketorolac undergoes various chemical reactions, including:
Oxidation: For example, oxidation by permanganate in an alkaline medium.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Substitution reactions may involve the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Permanganate in an alkaline medium.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various reagents depending on the functional group being substituted.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of this compound .
Scientific Research Applications
Ketorolac has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Extensively used in pain management research, particularly for post-operative pain and conditions like rheumatoid arthritis.
Industry: Employed in the development of drug delivery systems, such as microparticles for sustained release
Comparison with Similar Compounds
Ketoprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ibuprofen: Widely used NSAID with a broader safety profile but less potent analgesic effects compared to ketorolac.
Diclofenac: Known for its strong anti-inflammatory effects but with a different safety profile
Uniqueness of this compound: this compound stands out due to its potent analgesic effects, which are comparable to opioids. It is particularly useful for short-term pain management without the risk of dependence associated with opioids. its use is limited to short durations due to potential side effects such as gastrointestinal bleeding and renal impairment .
Biological Activity
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties, particularly in postoperative pain management. Its biological activity extends beyond simple pain relief, involving complex mechanisms that include inhibition of cyclooxygenase enzymes and potential anticancer effects. This article explores the diverse biological activities of this compound, supported by relevant research findings, data tables, and case studies.
Inhibition of Cyclooxygenase Enzymes
this compound primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The S-enantiomer of this compound is responsible for its analgesic effects through this mechanism, while the R-enantiomer exhibits distinct pharmacological activities.
GTPase Inhibition
Recent studies have identified R-ketorolac as an inhibitor of Rac1 and Cdc42, GTPases involved in cell signaling pathways that regulate cell proliferation and migration. This inhibition occurs at low micromolar concentrations and may contribute to this compound's potential anticancer properties .
Anticancer Activity
Research indicates that this compound has potential applications in oncology. A study demonstrated that this compound salt inhibited the growth of oral squamous cell carcinoma (OSCC) cell lines, showing significant cytotoxic effects with IC50 values ranging from 2.6 µM to 8.1 µM .
Case Study: this compound in Breast Cancer Patients
In a multicenter, randomized phase III trial involving high-risk breast cancer patients, a single dose of 30 mg this compound did not significantly improve disease-free survival compared to placebo . However, this study highlights the need for further investigation into the drug's role in cancer therapy.
Clinical Efficacy in Pain Management
This compound is commonly used for managing acute postoperative pain. A systematic review indicated that intravenous this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo within four to six hours post-surgery . The number needed to treat (NNT) was approximately 2.4 for four hours and 2.5 for six hours, demonstrating its efficacy in pain management.
Efficacy Data Table
Study Type | Participants | Pain Relief (≥50%) | NNT | Adverse Events |
---|---|---|---|---|
Systematic Review | 658 | RR 2.81 (4 hours) | 2.4 | Moderate increase |
Randomized Controlled Trial | 914 | RR 3.26 (6 hours) | 2.5 | Serious AEs rare |
Safety Profile
While this compound is effective for pain relief, its safety profile is a concern due to potential adverse events such as gastrointestinal bleeding and renal impairment, particularly with prolonged use or high doses . A systematic review found that total adverse event rates were slightly higher with this compound compared to placebo but serious adverse events were rare .
Adverse Events Data Table
Adverse Event Type | This compound (%) | Placebo (%) |
---|---|---|
Total Adverse Events | 74 | 65 |
Serious Adverse Events | Rare | Rare |
Properties
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023189 | |
Record name | Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.13e-01 g/L | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ketorolac inhibits key pathways in prostaglandin synthesis which is crucial to it's mechanism of action. Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, it's clinical efficacy is derived from it's COX-2 inhibition. The COX-2 enzyme is inducible and is responsible for converting arachidonic acid to prostaglandins that mediate inflammation and pain. By blocking this pathway, ketorolac achieves analgesia and reduces inflammation. Ketorolac is administered as a racemic mixture; however, the "S" enantiomer is largely responsible for it's pharmacological activity. | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74103-06-3, 66635-83-4 | |
Record name | Ketorolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketorolac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOROLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |
Record name | Ketorolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketorolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.